Fsp³ and Stereochemical Complexity: Spiro[3.3]heptane Core vs. Benzene Template
The spiro[3.3]heptane core of 3-tert-butylspiro[3.3]heptan-1-one possesses an Fsp³ value of 1.0 (all carbons are sp³-hybridized), compared to Fsp³ = 0 for the planar benzene ring it is designed to replace as a saturated bioisostere [1]. Higher Fsp³ values have been correlated with improved clinical success rates in drug discovery campaigns [1]. This fully saturated architecture provides a non-coplanar, three-dimensional scaffold that can mimic mono-, meta-, and para-substituted benzene rings while introducing stereochemical complexity absent from aromatic templates.
| Evidence Dimension | Fraction of sp³-hybridized carbons (Fsp³) |
|---|---|
| Target Compound Data | Fsp³ = 1.0 (spiro[3.3]heptane core of 3-tert-butylspiro[3.3]heptan-1-one) |
| Comparator Or Baseline | Fsp³ = 0 (benzene ring) |
| Quantified Difference | ΔFsp³ = 1.0 (absolute difference); 18 possible disubstituted isomers vs. 3 for benzene; all 18 isomers are chiral vs. 0 chiral for benzene |
| Conditions | Structural analysis; Lovering et al. framework correlating Fsp³ with clinical developability [1] |
Why This Matters
For procurement decisions, the Fsp³ = 1.0 value guarantees that 3-tert-butylspiro[3.3]heptan-1-one delivers maximal saturation for fragment-based screening libraries, a property that cannot be achieved with any aromatic ketone building block.
- [1] Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, 2025, 27(36), 9849–9853. DOI: 10.1021/acs.orglett.5c01265. PMC12442065. (See also Lovering, F. et al. J. Med. Chem. 2009, 52, 6752–6756 for Fsp³-clinical success correlation.) View Source
